2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyridin-3-ylmethyl Group: This step can be achieved through nucleophilic substitution reactions, where the pyridin-3-ylmethyl group is introduced onto the thiophene ring.
Attachment of the 4-Methoxyphenoxyacetyl Group: The final step involves the acylation of the amine group with 4-methoxyphenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain the thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Compounds such as N-(pyridin-2-yl)amides, which have similar structural features, are explored for their medicinal applications.
Uniqueness
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its combination of the thiophene ring, pyridin-3-ylmethyl group, and 4-methoxyphenoxyacetyl group. This unique structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23N3O4S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N3O4S/c1-29-16-7-9-17(10-8-16)30-14-20(27)26-23-21(18-5-2-6-19(18)31-23)22(28)25-13-15-4-3-11-24-12-15/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
BUICCJBRSCCSGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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